molecular formula C8H13N3O2S B12996180 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide

Cat. No.: B12996180
M. Wt: 215.28 g/mol
InChI Key: AEYACIYNEYLFGQ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that features a thiomorpholine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be further oxidized to form sulfone derivatives.

    Reduction: The pyrazole moiety can be reduced under specific conditions to yield different substituted pyrazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfone derivatives, substituted pyrazolines, and various nucleophilic substitution products, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites on enzymes, inhibiting their activity, while the thiomorpholine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide is unique due to its combination of a pyrazole and thiomorpholine ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C8H13N3O2S/c1-11-5-7(4-10-11)8-6-14(12,13)3-2-9-8/h4-5,8-9H,2-3,6H2,1H3

InChI Key

AEYACIYNEYLFGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CS(=O)(=O)CCN2

Origin of Product

United States

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